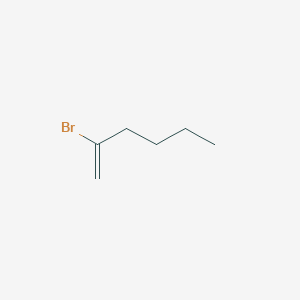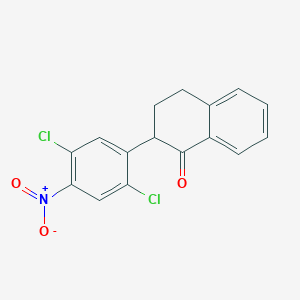
2-Propanol, copper(2+) salt (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propanol, copper(2+) salt can be synthesized through the reaction of copper(II) chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
CuCl2+2C3H8O→Cu(C3H7O)2+2HCl
Industrial Production Methods: On an industrial scale, the production of 2-Propanol, copper(2+) salt involves similar reaction conditions but may include additional steps for purification and isolation. Techniques such as distillation and crystallization are commonly employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: 2-Propanol, copper(2+) salt can undergo oxidation reactions, where the copper(II) center is reduced to copper(I) or elemental copper.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: It can undergo substitution reactions where the isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Copper(I) oxide, elemental copper.
Reduction: Copper(0) nanoparticles.
Substitution: Copper complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: 2-Propanol, copper(2+) salt is used as a catalyst in organic synthesis, particularly in reactions such as the Ullmann coupling and other cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is explored for its potential antimicrobial properties. Copper ions are known to disrupt microbial cell membranes and interfere with enzyme function, making copper(II) isopropoxide a candidate for antimicrobial coatings and treatments.
Medicine: While direct medical applications are limited, the compound’s role in synthesizing biologically active molecules indirectly contributes to pharmaceutical research.
Industry: In the industrial sector, 2-Propanol, copper(2+) salt is used in the production of fine chemicals and as a precursor for other copper-containing compounds. Its catalytic properties are harnessed in various chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 2-Propanol, copper(2+) salt exerts its effects is primarily through its ability to act as a Lewis acid, facilitating various chemical reactions. The copper(II) center can coordinate with electron-rich species, stabilizing transition states and lowering activation energies. This coordination ability is crucial in catalytic cycles, where the copper center undergoes oxidation and reduction, enabling the transformation of substrates into desired products.
Comparaison Avec Des Composés Similaires
Copper(II) acetate: Another copper(II) compound used in organic synthesis and catalysis.
Copper(II) chloride: Commonly used in the synthesis of other copper compounds and as a catalyst.
Copper(II) sulfate: Widely used in agriculture and as a precursor for other copper salts.
Uniqueness: 2-Propanol, copper(2+) salt is unique due to its specific ligand environment provided by the isopropoxide groups. This environment can influence the reactivity and selectivity of the compound in catalytic applications, making it distinct from other copper(II) salts.
Propriétés
Formule moléculaire |
C3H8CuO |
|---|---|
Poids moléculaire |
123.64 g/mol |
Nom IUPAC |
copper;propan-2-ol |
InChI |
InChI=1S/C3H8O.Cu/c1-3(2)4;/h3-4H,1-2H3; |
Clé InChI |
IWWKRVRLRWCPTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)
![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)


![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)



